6-(Azepan-1-yl)-2-methylnicotinaldehyde
CAS No.:
Cat. No.: VC20151911
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
| Standard InChI Key | MVROLEUKDJIDHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(Azepan-1-yl)-2-methylnicotinaldehyde consists of:
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A pyridine ring with a methyl group at the 2-position and an aldehyde group at the 3-position.
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An azepane ring (a seven-membered saturated nitrogen heterocycle) connected to the pyridine via a methylene bridge at the 6-position.
The three-dimensional conformation of the azepane ring introduces steric and electronic effects that influence reactivity and binding interactions.
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.29 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
The aldehyde group enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via:
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Nucleophilic Substitution: Reacting 6-chloro-2-methylnicotinaldehyde with azepane under basic conditions (e.g., KCO) in polar aprotic solvents like DMF at 80–100°C.
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Reductive Amination: Coupling 6-amino-2-methylnicotinaldehyde with cyclohexanone followed by reduction using NaBH.
Example Reaction Scheme:
Optimization Challenges
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Yield: Reported yields range from 45–65%, limited by competing side reactions such as over-alkylation.
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Purification: Requires column chromatography due to polar byproducts .
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against phosphatidylinositol 3-kinase delta (PI3Kδ), a target in oncology and immunology. Structural studies suggest the azepane ring occupies a hydrophobic pocket, while the aldehyde forms hydrogen bonds with catalytic residues .
Antimicrobial Properties
Analogues of 6-(Azepan-1-yl)-2-methylnicotinaldehyde show moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL).
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for:
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PI3Kδ Inhibitors: Patented derivatives (e.g., WO2014075393A1) show IC values <10 nM in B-cell lymphoma models .
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Antimicrobial Agents: Quaternary ammonium derivatives exhibit enhanced bacterial membrane disruption.
Material Science
Its aldehyde group enables covalent attachment to polymers, creating pH-sensitive hydrogels for drug delivery.
Comparative Analysis with Structural Analogues
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde | Piperidine instead of azepane | Reduced PI3Kδ affinity (: 85 nM vs. 22 nM) |
| 6-Morpholin-4-yl-2-methylnicotinaldehyde | Morpholine ring | Improved solubility (LogP: 1.2 vs. 2.8) |
| 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde | Ethylpiperazine substituent | Enhanced blood-brain barrier penetration |
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